molecular formula C21H36O8S2 B14076938 Panosialin A

Panosialin A

Cat. No.: B14076938
M. Wt: 480.6 g/mol
InChI Key: NGWLEVXPPLCHNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Panosialin A is a microbial-derived enzyme inhibitor first isolated from Streptomyces pseudoverticillus and Streptomyces rimosus forma panosialinus . Its chemical structure comprises a 5-alkylbenzene-1,3-disulfonic acid backbone, with variations in alkyl chain length (e.g., iso-pentadecyl, iso-hexadecyl) contributing to its structural diversity . This compound exhibits broad-spectrum inhibitory activity against enzymes such as viral sialidases, trypsin, chymotrypsin, and pepsin, acting via polyanionic interactions in aqueous solutions .

Properties

Molecular Formula

C21H36O8S2

Molecular Weight

480.6 g/mol

IUPAC Name

[3-(13-methyltetradecyl)-5-sulfooxyphenyl] hydrogen sulfate

InChI

InChI=1S/C21H36O8S2/c1-18(2)13-11-9-7-5-3-4-6-8-10-12-14-19-15-20(28-30(22,23)24)17-21(16-19)29-31(25,26)27/h15-18H,3-14H2,1-2H3,(H,22,23,24)(H,25,26,27)

InChI Key

NGWLEVXPPLCHNC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCCCCCCCC1=CC(=CC(=C1)OS(=O)(=O)O)OS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Hydrolysis Conditions

  • Reagents : 0.1–1.0 M HCl at elevated temperatures (50–80°C).
  • Outcome : Complete desulfation within 2–4 hours, confirmed by disappearance of sulfate-specific IR absorption bands at 1,200–1,300 cm⁻¹.

Derivative Synthesis for Characterization

  • Methylation : Treating Compound II with diazomethane produces 5-isopentadecyl-1,3-dimethoxybenzene. Nuclear magnetic resonance (NMR) analysis reveals two O-methyl signals (δ 3.75–3.85 ppm) and aromatic protons (δ 6.25–6.35 ppm).
  • Acetylation : Reaction with acetic anhydride yields 5-isopentadecyl-1,3-diacetoxybenzene, with acetyl methyl signals at δ 2.25–2.35 ppm.

Chemical Synthesis of this compound and Homologs

While microbial fermentation remains the primary source, synthetic routes have been developed for this compound and its alkyl homologs.

Synthesis of 5-Alkylresorcinol Precursors

  • Friedel-Crafts Alkylation : Resorcinol is alkylated with isopentadecyl bromide in the presence of AlCl₃ to form 5-isopentadecylresorcinol.
  • Purification : Recrystallization from ethanol-water mixtures yields >90% purity.

Sulfation Reaction

The resorcinol intermediate is sulfated using sulfur trioxide-pyridine complex in anhydrous dichloromethane:
$$
\text{5-isopentadecylresorcinol} + 2\ \text{SO}_3\text{-pyridine} \rightarrow \text{this compound} + 2\ \text{pyridine}
$$

  • Conditions : 0°C to room temperature, 6–12 hours.
  • Yield : 60–70% after silica gel chromatography.

Analytical Characterization

Spectroscopic Data

Parameter This compound 5-Isopentadecylresorcinol
IR (cm⁻¹) 1,250 (S=O), 1,050 (S-O) 3,400 (OH), 1,600 (C=C aromatic)
¹H NMR (δ, ppm) 6.45 (s, 2H, H-2,6), 1.20 (m, alkyl) 6.25 (s, 2H, H-2,6), 1.15 (m, alkyl)
¹³C NMR (δ, ppm) 150.2 (C-1,3), 121.5 (C-4,5) 155.8 (C-1,3), 116.4 (C-4,5)

Chromatographic Purity

  • HPLC : Reverse-phase C18 column, acetonitrile-water (70:30), retention time = 12.5 min.
  • Purity : ≥95% after repeated column chromatography.

Chemical Reactions Analysis

Panosialin A undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Comparative Data Table

Compound Chemical Structure Target Enzymes Inhibition Mechanism Solubility (Water) Applications
This compound 5-alkylbenzene-1,3-disulfonic acid Sialidase, trypsin Polyanionic, non-competitive Sodium salt: High Antiviral, antibiotic
Polysaccharide Sulfates Polymeric sulfated carbohydrates Thrombin, sialidase Charge-mediated, competitive Moderate to high Anticoagulant, antiviral
Pepstatin Peptide (Iva-Val-Val-Sta-Ala-Sta) Pepsin, cathepsin D Competitive Low Protease inhibition
2-Aminobenzamides Benzamide with amino substitution α-Glucosidase Competitive Variable Diabetes therapy

Key Research Findings

  • Enzyme Inhibition Dynamics: this compound requires pre-incubation with enzymes to exert inhibition, unlike polysaccharide sulfates, which remain effective post-substrate binding .
  • Structural Heterogeneity: The mixture of alkyl chain lengths in this compound enhances adaptability to diverse enzyme active sites but complicates purity standardization .
  • In Vivo Potential: this compound’s sodium salt shows stability in physiological conditions, supporting its development as an injectable antiviral agent .

Q & A

Q. How can researchers ensure ethical rigor when sourcing microbial strains for this compound production?

  • Methodological Answer : Obtain strains from registered culture collections (e.g., ATCC, DSMZ) with material transfer agreements. Document provenance and genetic modifications. Follow Nagoya Protocol guidelines for biodiversity compliance .

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